(2-Butyl-1H-imidazol-4-yl)methanol

IMPDH inhibition antimetabolite purine biosynthesis

Researchers requiring a validated heterocyclic fragment for WDR5 or IMPDH2 campaigns cannot substitute with general imidazole analogs without risking failed binding assays or irreproducible synthetic routes. This 2-butyl-4-hydroxymethylimidazole addresses that need. Key procurement data: • WDR5 WIN site engagement confirmed by 2.04 Å co-crystal structure (PDB 6PG3) and SPR kinetics (kd ≈ 0.06 s⁻¹). • IMPDH2 inhibitory potency (Ki = 240-440 nM) is 20-fold greater than the 2-methyl analog (Ki > 5,000 nM), making it the preferred starting point for antimetabolite SAR. • The free hydroxymethyl group enables divergent functionalization towards losartan-type cores, unlike pre-functionalized alternatives.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 68283-19-2
Cat. No. B020948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Butyl-1H-imidazol-4-yl)methanol
CAS68283-19-2
Synonyms(2-Butyl-3H-imidazol-4-yl)-methanol; 
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCCCC1=NC=C(N1)CO
InChIInChI=1S/C8H14N2O/c1-2-3-4-8-9-5-7(6-11)10-8/h5,11H,2-4,6H2,1H3,(H,9,10)
InChIKeyUZKBZGAMRJRWLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Butyl-1H-imidazol-4-yl)methanol Identity & Specifications


(2-Butyl-1H-imidazol-4-yl)methanol (CAS 68283-19-2, molecular formula C8H14N2O, molecular weight 154.21 g/mol) is a heterocyclic building block comprising a 2-butyl-substituted imidazole ring bearing a hydroxymethyl group at the 4(5)-position . The compound exists as a colorless crystalline solid or white to light yellow powder with a melting point range of 78–82 °C, exhibits limited aqueous solubility but dissolves in organic solvents such as alcohols, ketones, and ethers, and has a predicted pKa of 13.81 ± 0.10 . The butyl substituent confers enhanced lipophilicity compared to shorter-chain analogs, while the free hydroxymethyl group provides a reactive handle for further derivatization in medicinal chemistry campaigns .

1
Scaffold 2-Butyl-imidazole with lipophilic side chain; solubility in organic solvents supports medicinal chemistry workflows.
2
Reactive handle Free 4(5)-hydroxymethyl group enables oxidation, alkylation, halogenation, and diverse derivatization strategies.

(2-Butyl-1H-imidazol-4-yl)methanol: Substitution Risks


Substitution of (2-Butyl-1H-imidazol-4-yl)methanol with superficially similar imidazole derivatives is not scientifically defensible due to quantifiable divergences in target engagement, metabolic liability, and synthetic compatibility. The 2-butyl chain is not a passive hydrophobic appendage—it directly modulates binding kinetics (kd ∼0.06 s⁻¹ for WDR5 WIN site engagement) and contributes to a ligand efficiency profile that shorter-chain analogs cannot replicate [1]. The absence of the 4-chloro substituent, present in the losartan core (CAS 79047-41-9), fundamentally alters the compound's biological target profile: chloro-containing analogs demonstrate ACE inhibition (IC₅₀ = 1.31 ± 0.026 μM) [2], whereas the non-chlorinated target compound exhibits IMPDH inhibitory activity (Ki = 240–440 nM) [3]. Furthermore, the free 4(5)-hydroxymethyl group enables divergent synthetic trajectories that pre-functionalized analogs cannot accommodate, making procurement based solely on imidazole class membership a source of experimental irreproducibility and failed reaction sequences.

Chain-length-dependent target engagement
Shorter-chain analogs (e.g., 2-methyl) exhibit substantially weaker IMPDH2 binding and may not reproduce the butyl compound's potency profile.
Substituent-driven target selectivity
4-Chloro analogs (e.g., losartan core) shift activity toward ACE inhibition, altering the biological target profile relative to IMPDH/WDR5-focused research.
Synthetic handle restrictions
Pre-functionalized analogs with a 4-chloro substituent limit downstream oxidation and alkylation pathways compared to the free hydroxymethyl group.

(2-Butyl-1H-imidazol-4-yl)methanol Comparative Evidence


IMPDH2 Inhibition vs. 2-Methyl Analog

The target compound demonstrates sub-micromolar inhibitory activity against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with Ki values ranging from 240 nM to 440 nM depending on substrate conditions (IMP or NAD cofactor) [1]. In direct cross-study comparison, the 2-methyl analog (2-methyl-1H-imidazol-4-yl)methanol, CAS 45533-87-7, exhibits a Ki > 5,000 nM (>5 μM) against the same target under identical assay conditions, representing an approximate 20-fold difference in potency [2].

IMPDH2 Inhibition
Reported
≥20× potency difference
Supports selection for IMPDH2 inhibition research over 2-methyl analog.
Ki 240–440 nM vs. >5,000 nM; cross-study comparison. Verify under identical conditions.
IMPDH inhibition antimetabolite purine biosynthesis

WDR5 WIN Site Co-Crystal Structure

X-ray crystallography confirms that (2-Butyl-1H-imidazol-4-yl)methanol binds the WIN site of WDR5 (WD repeat-containing protein 5) with a resolved co-crystal structure at 2.04 Å resolution (PDB ID: 6PG3) [1]. The binding mode mimics the native tripeptide interaction, and the compound was identified as a highly ligand-efficient fragment hit from an SPR screen [1]. Surface plasmon resonance (SPR) kinetic analysis reveals a dissociation rate constant (kd) of approximately 0.06 s⁻¹ for the butyl analog [2]. The 2-methyl analog (PDB ID: 6PG4) was also resolved, but the butyl substitution confers a binding mode that more effectively occupies the hydrophobic pocket and may translate to improved permeability compared to guanidine-containing WDR5 ligands [2].

WDR5 WIN Site Co-crystal
Head-to-head
Co-crystal structure at 2.04 Å; SPR kd ~0.06 s⁻¹
Atomic-level validation for fragment-based design; butyl enhances hydrophobic occupancy.
PDB 6PG3 vs. 6PG4 (methyl analog) resolved in same study. SPR kinetics support binding.
epigenetics MLL leukemia protein-protein interaction fragment-based drug discovery

ACE Inhibition Divergence from 4-Chloro Analogs

A 2025 study of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives demonstrated that the 4-chloro substituent is critical for angiotensin-converting enzyme (ACE) inhibition, with the most active derivative (compound 4b) exhibiting an IC₅₀ of 1.31 ± 0.026 μM [1]. In contrast, (2-Butyl-1H-imidazol-4-yl)methanol lacks the 4-chloro moiety and does not demonstrate ACE inhibitory activity; its biological profile is directed toward IMPDH inhibition and WDR5 WIN site binding [2][3].

ACE Target Divergence
Class-level
Target compound: no ACE activity.
4-Chloro analog: IC₅₀ 1.31 μM.
Substituent-dependent target engagement; do not assume imidazole scaffold equivalence.
ACE inhibition requires 4-chloro substitution; class-level inference from derivative series.
ACE inhibition hypertension target selectivity

Synthetic Versatility via Free Hydroxymethyl

The free 4(5)-hydroxymethyl group of (2-Butyl-1H-imidazol-4-yl)methanol provides a reactive primary alcohol handle that can be oxidized to the corresponding aldehyde, halogenated, alkylated, or converted to leaving groups for nucleophilic displacement, enabling access to diverse chemotypes . In contrast, the losartan core analog (2-butyl-4-chloro-1H-imidazol-5-yl)methanol, CAS 79047-41-9, already contains a chloro substituent at the 4-position, restricting its synthetic utility to reactions compatible with the aryl chloride moiety and precluding oxidation-to-aldehyde strategies without competitive side reactions [1]. The target compound serves as a documented intermediate in the synthesis of losartan and related angiotensin II receptor antagonists, with published synthetic routes demonstrating its conversion to 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde via chlorination and oxidation sequences [2].

Synthetic Versatility
Context-dependent
Free –CH₂OH enables oxidation, halogenation, alkylation, etc.
4-Chloro pre-functionalized analog restricts reaction pathways.
Greater synthetic optionality for SAR exploration; pre-chlorinated analogs limit derivatization routes.
Verify desired transformation compatibility in your synthesis conditions.
synthetic intermediate medicinal chemistry building block

(2-Butyl-1H-imidazol-4-yl)methanol Procurement Scenarios


WDR5-MLL1 Fragment-Based Discovery

This compound is a validated fragment hit for the WIN site of WDR5, supported by a 2.04 Å co-crystal structure (PDB: 6PG3) and SPR kinetics (kd ≈ 0.06 s⁻¹) [1]. Procurement is justified for structure-guided optimization campaigns targeting MLL-rearranged leukemias, where the ligand-efficient imidazole scaffold serves as a starting point for growing into low-micromolar inhibitors. The butyl substitution provides a favorable balance of lipophilicity and permeability that distinguishes it from methyl or guanidine-containing analogs [1].

IMPDH2 Inhibitor for Antimetabolite Research

With confirmed Ki values of 240–440 nM against IMPDH2 [2], this compound offers sub-micromolar potency as a starting point for antimetabolite research. The 20-fold superiority over the 2-methyl analog (Ki > 5,000 nM) [2] makes it the preferred procurement choice among simple imidazole-methanols for preliminary target validation and biochemical assay development in purine biosynthesis inhibition studies.

Losartan Synthesis Intermediate

This compound serves as a key building block in the synthesis of losartan and structurally related nonpeptide angiotensin II receptor antagonists [3]. The free 4(5)-hydroxymethyl group enables sequential functionalization (chlorination followed by N-alkylation) to access the 2-butyl-4-chloro-5-hydroxymethylimidazole core of losartan [3]. Procurement for pharmaceutical intermediate applications is supported by published synthetic routes and established commercial supply chains for this CAS registry number.

Heterocyclic Building Block for SAR Studies

The combination of a 2-butyl chain, free 4(5)-hydroxymethyl group, and unsubstituted imidazole nitrogen positions provides a versatile scaffold for parallel derivatization strategies . Unlike pre-chlorinated analogs (e.g., CAS 79047-41-9) that restrict synthetic optionality, this compound permits independent exploration of substituent effects at the 4-position, 5-position (via hydroxymethyl transformations), and imidazole nitrogen atoms . This maximizes structure-activity relationship (SAR) information per synthesis cycle and reduces the number of distinct building blocks required for library generation.

Application
Selection Property
Validation Focus
Fragment-based WDR5-MLL1 inhibitor research
Co-crystal validated fragment hit; favorable lipophilic efficiency
Structure-guided optimization and permeability assessment
IMPDH2 antimetabolite research
Sub-micromolar IMPDH2 inhibition; significant potency difference vs. methyl analog
Biochemical assay validation and selectivity profiling
Losartan synthesis intermediate
Free hydroxymethyl enabling sequential chlorination and N-alkylation
Reaction pathway reproducibility and scale-up
Heterocyclic building block for SAR
Unsubstituted imidazole nitrogens and reactive hydroxymethyl for parallel derivatization
Derivatization efficiency and library generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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